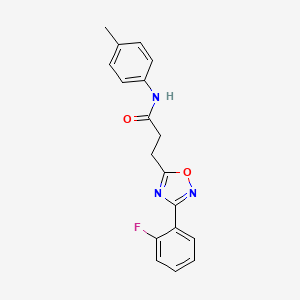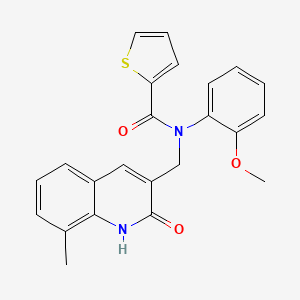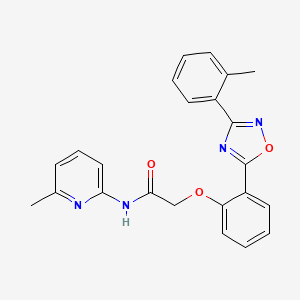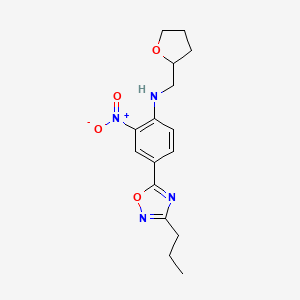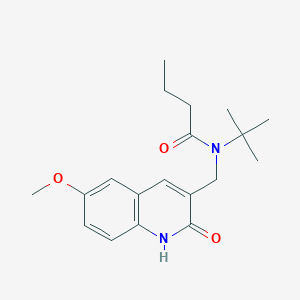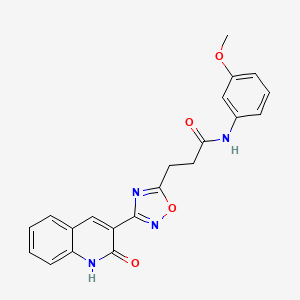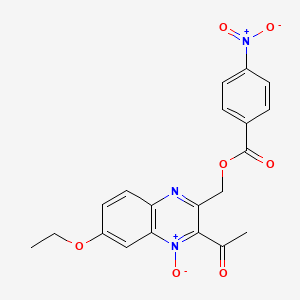
2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as NQO1 bioactivatable quinoxaline, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a quinoxaline derivative that has been designed to target NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is overexpressed in many cancer cells.
Wirkmechanismus
The mechanism of action of 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline involves the selective activation of the compound by this compound. Once activated, the compound releases a cytotoxic agent that induces apoptosis in cancer cells. The cytotoxic agent is thought to be a quinone methide intermediate, which can react with cellular nucleophiles to form adducts that disrupt cellular function and induce apoptosis.
Biochemical and Physiological Effects:
This compound bioactivatable quinoxaline has been shown to exhibit potent antitumor activity in vitro and in vivo. In addition to inducing apoptosis in cancer cells, the compound has been shown to inhibit the growth of tumor xenografts and to sensitize cancer cells to chemotherapy. This compound bioactivatable quinoxaline has also been shown to induce autophagy in cancer cells, which may contribute to its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline is its selectivity for this compound-expressing cells. This allows for targeted delivery of the cytotoxic agent to cancer cells, while minimizing off-target effects. However, one of the limitations of this compound bioactivatable quinoxaline is its potential toxicity to normal cells that express low levels of this compound. In addition, the compound may be subject to metabolic activation or inactivation, which could affect its efficacy.
Zukünftige Richtungen
There are several future directions for the development of 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline. One area of research is the optimization of the compound's structure to improve its potency and selectivity. Another area of research is the development of imaging agents that can be used to monitor the activation of this compound bioactivatable quinoxaline in vivo. Finally, the use of this compound bioactivatable quinoxaline in combination with other anticancer agents is an area of research that holds promise for improving cancer treatment outcomes.
Synthesemethoden
The synthesis of 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline involves several steps. First, 6-nitroquinoxaline is reacted with acetic anhydride to form 2-acetyl-6-nitroquinoxaline. This compound is then reacted with ethyl iodide to form 2-acetyl-7-ethoxyquinoxaline. Finally, the 4-nitrobenzyl alcohol is reacted with 2-acetyl-7-ethoxyquinoxaline in the presence of trifluoroacetic acid to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline has been studied for its potential therapeutic applications in cancer treatment. This compound is overexpressed in many cancer cells and is involved in the detoxification of reactive oxygen species (ROS) and the activation of prodrugs. This compound bioactivatable quinoxaline is designed to be selectively activated by this compound, leading to the release of a cytotoxic agent that can induce apoptosis in cancer cells. Several studies have shown that this compound bioactivatable quinoxaline exhibits potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7/c1-3-29-15-8-9-16-18(10-15)22(26)19(12(2)24)17(21-16)11-30-20(25)13-4-6-14(7-5-13)23(27)28/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHJLPONOYSFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


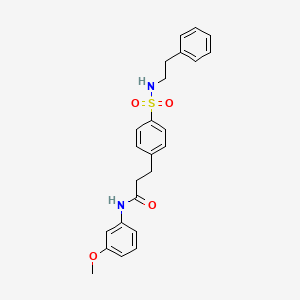
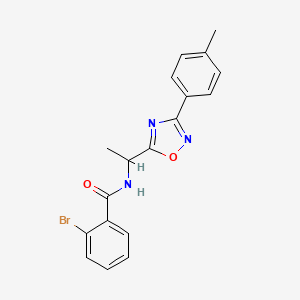

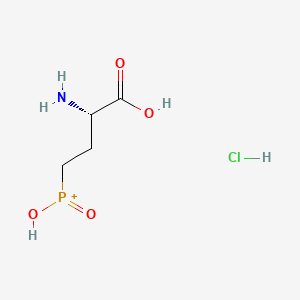
![ethyl 4-({N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7720800.png)
